molecular formula C11H25Cl2N3O B1424032 N-[3-(Dimethylamino)propyl]-4-piperidinecarboxamide dihydrochloride CAS No. 1220017-71-9

N-[3-(Dimethylamino)propyl]-4-piperidinecarboxamide dihydrochloride

Cat. No. B1424032
M. Wt: 286.24 g/mol
InChI Key: DSKHKVDDBFYIAQ-UHFFFAOYSA-N
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Description

N-[3-(Dimethylamino)propyl]-4-piperidinecarboxamide dihydrochloride is a chemical compound with a molecular formula of C11H25Cl2N3O and a molecular weight of 286.24 g/mol. It is also known as EDAC HCl, EDC, EDC hydrochloride, and WSC hydrochloride . It is widely used in chemical and biochemical research, particularly for its proficiency in mediating amide bond formation .


Synthesis Analysis

The synthesis of N-[3-(Dimethylamino)propyl]-4-piperidinecarboxamide dihydrochloride involves radical copolymerizations with n-dodecyl acrylate (DA) or n-dodecyl methacrylate (DMA) in toluene at 70 °C . The total initial concentration of monomers significantly influences the composition and compositional heterogeneity of copolymers .


Molecular Structure Analysis

The molecular structure of N-[3-(Dimethylamino)propyl]-4-piperidinecarboxamide dihydrochloride can be found in various databases such as ChemSpider . The structure is also available as a 2D Mol file or as a computed 3D SD file .


Chemical Reactions Analysis

The radical copolymerizations of N-[3-(Dimethylamino)propyl]-4-piperidinecarboxamide dihydrochloride with n-dodecyl acrylate (DA) or n-dodecyl methacrylate (DMA) in toluene at 70 °C were shown to have a peculiar nature . The total initial concentration of monomers significantly influences the composition and compositional heterogeneity of copolymers .


Physical And Chemical Properties Analysis

The physical and chemical properties of N-[3-(Dimethylamino)propyl]-4-piperidinecarboxamide dihydrochloride include a melting point of 110-115 °C, solubility in water, and storage temperature of -20°C . It is a purum grade compound with an assay of ≥98.0% .

Scientific Research Applications

Applications in Water Treatment and Desalination

A review centered on reverse osmosis (RO) and nanofiltration (NF) membranes for water treatment and desalination discusses the formation of semi-aromatic polyamide membranes through interfacial polymerization using amines and acid chloride monomers. This technique, which might involve compounds similar to the one , is vital for creating thin-film composite membranes with various structural compositions for water softening and the removal of harmful ions from water (Gohil & Ray, 2017).

Anti-Mycobacterial Activity

Piperazine, a core structure related to N-[3-(Dimethylamino)propyl]-4-piperidinecarboxamide dihydrochloride, has been reviewed for its anti-mycobacterial activity against Mycobacterium tuberculosis, including multidrug-resistant (MDR) and extremely drug-resistant (XDR) strains. This highlights the potential of piperazine and its analogues in developing anti-mycobacterial agents, suggesting a possible research application for similar compounds (Girase et al., 2020).

Chemical Synthesis and Structural Properties

The synthesis and structural properties of novel substituted compounds, including those involving reactions with chloral and amines, highlight the complex chemistry and potential applications of compounds similar to N-[3-(Dimethylamino)propyl]-4-piperidinecarboxamide dihydrochloride in creating new chemical entities. Such research indicates the versatility and importance of these compounds in chemical synthesis (Issac & Tierney, 1996).

Safety And Hazards

N-[3-(Dimethylamino)propyl]-4-piperidinecarboxamide dihydrochloride is considered hazardous according to the 2012 OSHA Hazard Communication Standard . It can cause skin corrosion/irritation, serious eye damage/eye irritation, and specific target organ toxicity (single exposure) with the target organs being the respiratory system .

Future Directions

The future directions for N-[3-(Dimethylamino)propyl]-4-piperidinecarboxamide dihydrochloride could involve its use in the development of CO2 sensors . Its morphology and antibacterial effectiveness can be controlled through free radical solution polymerization in the presence of cetyltrimethylammonium bromide (CTAB; cationic nonreactive surfactant), forming lyotropic liquid crystal (LLC) mesophases .

properties

IUPAC Name

N-[3-(dimethylamino)propyl]piperidine-4-carboxamide;dihydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H23N3O.2ClH/c1-14(2)9-3-6-13-11(15)10-4-7-12-8-5-10;;/h10,12H,3-9H2,1-2H3,(H,13,15);2*1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DSKHKVDDBFYIAQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)CCCNC(=O)C1CCNCC1.Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H25Cl2N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

286.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-[3-(Dimethylamino)propyl]-4-piperidinecarboxamide dihydrochloride

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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